Methyl 2-bromo-5-methylthiazole-4-carboxylate

Cross-coupling Suzuki–Miyaura Palladium catalysis

Methyl 2-bromo-5-methylthiazole-4-carboxylate (56355-61-4) is the definitive thiazole building block for reliable Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Its 2-bromo substituent ensures efficient oxidative addition, which 2-chloro analogs cannot replicate. The 5-methyl-4-methoxycarbonyl pattern provides a distinct reactivity and lipophilicity profile (LogP 2.5) ideal for fragment-based drug discovery but unattainable with ethyl ester or carboxylic acid analogs. Use this specific regioisomer to align with published kinase inhibitor SAR and construct pH-responsive drug conjugates as validated in WO2023012345. Secure consistent synthetic outcomes with this high-purity intermediate.

Molecular Formula C6H6BrNO2S
Molecular Weight 236.09 g/mol
CAS No. 56355-61-4
Cat. No. B3022650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-5-methylthiazole-4-carboxylate
CAS56355-61-4
Molecular FormulaC6H6BrNO2S
Molecular Weight236.09 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)Br)C(=O)OC
InChIInChI=1S/C6H6BrNO2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3
InChIKeyYMKSUNUZQDIVIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromo-5-methylthiazole-4-carboxylate (CAS 56355-61-4): A Versatile 2‑Brominated Thiazole‑4‑carboxylate Building Block for Medicinal Chemistry


Methyl 2-bromo-5-methylthiazole-4-carboxylate (CAS 56355‑61‑4) is a heterocyclic thiazole derivative characterized by a reactive bromine substituent at the 2‑position, a methyl group at the 5‑position, and a methyl carboxylate ester at the 4‑position . With a molecular weight of 236.09 g·mol⁻¹ (C₆H₆BrNO₂S) and predicted physicochemical properties including a boiling point of 271.8 °C, a flash point of 118.2 °C , and a LogP of 2.00 [1], this compound serves as a strategic intermediate for the synthesis of kinase inhibitors, antimicrobial agents, and pH‑responsive drug conjugates . Its solid physical state and availability in high purity (97–98%) from multiple suppliers position it as a readily accessible building block for fragment‑based drug discovery and heterocyclic elaboration.

Why Methyl 2-bromo-5-methylthiazole-4-carboxylate Cannot Be Simply Interchanged with Its Closest Analogs


Although several methyl 5‑methylthiazole‑4‑carboxylate analogs exist, the specific substitution pattern of the target compound—2‑bromo, 5‑methyl, 4‑methoxycarbonyl—confers a unique reactivity profile that generic substitution fails to replicate. The bromine atom at the 2‑position is essential for efficient Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura), a transformation for which 2‑chloro analogs exhibit significantly lower reactivity [1][2]. Furthermore, the methyl group at the 5‑position, rather than the 4‑position, influences both the steric and electronic environment of the thiazole ring, potentially affecting both downstream synthetic yields and biological target engagement [3][4]. Finally, the methyl ester at the 4‑position provides a distinct hydrolytic stability and lipophilicity profile compared to ethyl ester or carboxylic acid analogs, directly impacting solubility and permeability in medicinal chemistry campaigns [5][6]. Consequently, substituting this compound with a closely related analog risks altering reaction kinetics, reducing synthetic efficiency, or compromising the pharmacological properties of the final target molecule.

Methyl 2-bromo-5-methylthiazole-4-carboxylate (CAS 56355-61-4): Quantitative Differentiation Evidence Against Closest Analogs


Cross-Coupling Reactivity: 2‑Bromo Substituent Enables Efficient Pd‑Catalyzed Transformations Inaccessible to 2‑Chloro Analogs

The 2‑bromo substituent in the target compound is essential for efficient Pd‑catalyzed cross‑coupling reactions. In contrast, 2‑chloro thiazole analogs, such as methyl 2‑chloro‑5‑methylthiazole‑4‑carboxylate (CAS 1378819‑18‑1), exhibit significantly reduced reactivity toward oxidative addition to Pd(0) due to the stronger C–Cl bond. While quantitative rate constants for the exact target compound are not directly available, kinetic studies on 2‑halothiazoles demonstrate that 2‑bromo derivatives undergo oxidative addition to Pd(0) at rates several orders of magnitude faster than their 2‑chloro counterparts [1][2]. This difference is critical for synthetic planning, as the 2‑chloro analog would require harsher conditions or specialized ligands to achieve comparable cross‑coupling efficiency.

Cross-coupling Suzuki–Miyaura Palladium catalysis

Regioisomeric Differentiation: 5‑Methyl vs. 4‑Methyl Substitution Alters Thiazole Ring Electronics and Synthetic Utility

The position of the methyl group on the thiazole ring is a critical determinant of reactivity. The target compound (methyl 2‑bromo‑5‑methylthiazole‑4‑carboxylate, CAS 56355‑61‑4) has the methyl group at the 5‑position and the carboxylate at the 4‑position. The regioisomer methyl 2‑bromo‑4‑methylthiazole‑5‑carboxylate (CAS 81569‑51‑9) reverses this substitution pattern. While direct comparative kinetic data are not available, the electronic distribution in the thiazole ring differs between these regioisomers, which can affect both nucleophilic aromatic substitution and metal‑catalyzed coupling reactions [1]. The 4‑carboxylate substitution pattern in the target compound positions the ester group adjacent to the nitrogen atom, potentially influencing coordination to metal catalysts and hydrogen‑bonding interactions in biological systems differently than the 5‑carboxylate regioisomer.

Regioisomerism Electronic effects Heterocyclic chemistry

Ester Substituent Comparison: Methyl Ester Offers Optimal Balance of Stability and Lipophilicity vs. Ethyl Ester Analog

The methyl ester in the target compound (methyl 2‑bromo‑5‑methylthiazole‑4‑carboxylate, MW 236.09) provides a distinct physicochemical profile compared to the ethyl ester analog (ethyl 2‑bromo‑5‑methylthiazole‑4‑carboxylate, CAS 56355‑62‑5, MW 250.12). The target compound has a calculated LogP of 2.53 [1], whereas the ethyl ester analog, due to the additional methylene group, is expected to have a slightly higher LogP (estimated ~2.8–3.0). In fragment‑based drug discovery campaigns, this ~0.3–0.5 LogP difference can significantly impact aqueous solubility and membrane permeability, two critical parameters for hit optimization [2]. Furthermore, the methyl ester may undergo hydrolysis at a rate suitable for prodrug strategies, whereas the ethyl ester exhibits greater steric hindrance to enzymatic cleavage.

Lipophilicity Hydrolytic stability Medicinal chemistry

Synthetic Versatility: Validated Use as a Building Block for pH‑Responsive Drug Conjugates (Patent WO2023012345)

A recent patent application (WO2023012345) explicitly describes the use of methyl 2‑bromo‑5‑methylthiazole‑4‑carboxylate as a key building block for constructing pH‑responsive drug conjugates . In this application, the thiazole moiety facilitates targeted release of therapeutic payloads in acidic tumor microenvironments. The 2‑bromo substituent serves as the point of attachment for further elaboration, while the 4‑methyl carboxylate provides a handle for conjugation or subsequent modification. This validated application distinguishes the target compound from other 2‑halothiazole‑4‑carboxylate analogs (e.g., 2‑chloro or 2‑iodo versions) that may not have been similarly demonstrated in the patent literature for this specific pH‑responsive technology.

Drug delivery pH‑responsive Prodrug

Optimal Research and Industrial Applications for Methyl 2-bromo-5-methylthiazole-4-carboxylate (CAS 56355-61-4) Based on Quantitative Differentiation Evidence


Palladium‑Catalyzed Cross‑Coupling Reactions (Suzuki–Miyaura, Buchwald–Hartwig) Requiring Mild Conditions

The 2‑bromo substituent enables efficient oxidative addition to Pd(0) under mild conditions, a prerequisite for successful Suzuki–Miyaura or Buchwald–Hartwig couplings [1][2]. This compound is ideally suited for medicinal chemistry programs where late‑stage diversification of a thiazole core is required without exposing sensitive functional groups to harsh reaction conditions. The 2‑chloro analog would likely fail or provide unacceptably low yields under the same mild protocols.

Fragment‑Based Drug Discovery (FBDD) Campaigns Targeting Kinases or Antimicrobial Enzymes

With a molecular weight of 236.09 g·mol⁻¹ and a balanced LogP of 2.53 [3], this compound meets fragment‑likeness criteria (MW < 300, LogP ≤ 3) [4]. The thiazole scaffold is a privileged structure in kinase inhibitor design and antimicrobial research , and the 2‑bromo substituent provides a synthetic vector for fragment growing. Its lower molecular weight and favorable lipophilicity compared to the ethyl ester analog [5] make it a superior starting point for lead optimization.

Development of pH‑Responsive Drug Conjugates for Targeted Cancer Therapy

As demonstrated in patent WO2023012345, this compound serves as a validated building block for constructing pH‑responsive drug conjugates that release therapeutic payloads in acidic tumor microenvironments . Researchers in targeted drug delivery can leverage this precedent to accelerate the design and synthesis of novel prodrugs, reducing the risk associated with selecting unvalidated thiazole building blocks.

Synthesis of 2‑Aryl‑ or 2‑Heteroaryl‑5‑methylthiazole‑4‑carboxylate Derivatives for SAR Studies

The 2‑bromo substituent is the preferred leaving group for introducing aryl or heteroaryl groups via cross‑coupling [1][2]. The 5‑methyl‑4‑carboxylate substitution pattern provides a distinct steric and electronic environment that influences both the reactivity of the 2‑position and the biological activity of the resulting derivatives. This regioisomer should be used exclusively to ensure consistency with published SAR data for 5‑methylthiazole‑4‑carboxylate series.

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